molecular formula C6H10NO5P B14256145 1-Amino-3-phosphono-2-cyclopentene-1-carboxylic acid CAS No. 288303-85-5

1-Amino-3-phosphono-2-cyclopentene-1-carboxylic acid

Cat. No.: B14256145
CAS No.: 288303-85-5
M. Wt: 207.12 g/mol
InChI Key: MBXQIYUXGGUXIF-UHFFFAOYSA-N
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Description

This compound is known for its role as an agonist of metabotropic glutamate receptors of group III . These receptors are involved in various neurological processes, making this compound significant in neuropharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-3-phosphono-2-cyclopentene-1-carboxylic acid involves several stepsThe reaction conditions typically involve the use of specific catalysts and solvents to facilitate the cyclization and functionalization processes .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-phosphono-2-cyclopentene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

1-Amino-3-phosphono-2-cyclopentene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in modulating metabotropic glutamate receptors, which are involved in synaptic transmission and plasticity.

    Medicine: Potential therapeutic applications in treating neurological disorders due to its activity on glutamate receptors.

    Industry: Could be used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-amino-3-phosphono-2-cyclopentene-1-carboxylic acid involves its interaction with metabotropic glutamate receptors of group III. These receptors are G-protein coupled receptors that modulate neurotransmitter release in the brain. By acting as an agonist, this compound can influence various signaling pathways, potentially leading to therapeutic effects in neurological conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-3-phosphono-2-cyclopentene-1-carboxylic acid is unique due to its specific structure, which allows it to selectively interact with group III metabotropic glutamate receptors. This selectivity can lead to more targeted therapeutic effects with potentially fewer side effects compared to other compounds .

Properties

CAS No.

288303-85-5

Molecular Formula

C6H10NO5P

Molecular Weight

207.12 g/mol

IUPAC Name

1-amino-3-phosphonocyclopent-2-ene-1-carboxylic acid

InChI

InChI=1S/C6H10NO5P/c7-6(5(8)9)2-1-4(3-6)13(10,11)12/h3H,1-2,7H2,(H,8,9)(H2,10,11,12)

InChI Key

MBXQIYUXGGUXIF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C1P(=O)(O)O)(C(=O)O)N

Origin of Product

United States

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